(2R)-1-(ethanesulfonyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
(2R)-1-ethylsulfonyl-2-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSBMDOCEQZSDP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCNC[C@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of (2R)-2-Methylpiperazine
- The primary approach involves reacting (2R)-2-methylpiperazine with ethanesulfonyl chloride under basic conditions.
- Typical bases used include triethylamine or sodium carbonate to neutralize the hydrochloric acid formed.
- Solvents such as dichloromethane or tetrahydrofuran are preferred for good solubility and reaction control.
- Temperature is maintained at 0–25 °C to minimize racemization and side reactions.
$$
\text{(2R)-2-methylpiperazine} + \text{ethanesulfonyl chloride} \xrightarrow[\text{base}]{\text{solvent, 0–25 °C}} \text{(2R)-1-(ethanesulfonyl)-2-methylpiperazine}
$$
Protection-Deprotection Routes
- In some cases, selective protection of one nitrogen atom is employed to ensure sulfonylation occurs only on the desired nitrogen.
- For example, Boc-protection of one nitrogen followed by sulfonylation on the free nitrogen, then Boc deprotection.
- This method improves selectivity and yield but adds steps.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonylation | Ethanessulfonyl chloride, base (Et3N) | 0–25 °C | 80–95 | High selectivity for N1 sulfonylation |
| Protection (optional) | Boc2O, base | Room temperature | >90 | For selective N-protection |
| Deprotection (optional) | Acidic conditions (TFA or HCl) | Room temperature | >90 | Removes Boc protecting group |
| Purification | Column chromatography or crystallization | Ambient | — | Ensures enantiomeric purity |
Stereochemical Considerations
- The (2R) configuration is preserved by conducting reactions under mild conditions to prevent epimerization.
- Use of chiral starting materials or resolution methods prior to sulfonylation is essential.
- Analytical techniques such as chiral HPLC and NMR confirm stereochemical integrity post-synthesis.
Comparative Analysis of Sulfonylation Agents
Research Findings and Optimization
- Studies have shown that sulfonylation of piperazine derivatives proceeds efficiently with ethanesulfonyl chloride in the presence of triethylamine at low temperatures, minimizing side reactions.
- Alternative methods involving sulfonyl azides have been explored but often lead to mixtures or require complex purification.
- The use of protecting groups, although adding steps, improves regioselectivity and yield, especially in multifunctionalized molecules.
- Reaction monitoring by TLC and NMR is critical to optimize reaction time and avoid overreaction.
Summary Table of Preparation Method Features
| Feature | Direct Sulfonylation | Protection-Deprotection | Aziridine/Enaminone Route |
|---|---|---|---|
| Number of steps | 1 | 3+ | Multiple |
| Selectivity | Moderate to high | Very high | Moderate |
| Yield | 80–95% | 85–90% | Variable |
| Scalability | High | Moderate | Low to moderate |
| Stereochemical control | Good | Excellent | Good |
| Purification complexity | Moderate | Moderate | High |
Chemical Reactions Analysis
Coupling Reactions
(2R)-1-(ethanesulfonyl)-2-methylpiperazine participates in ipso-substitution and palladium-catalyzed cross-coupling reactions:
Table 1: Representative Coupling Reactions
-
Key Observations :
Hydrolysis and Stability
The sulfonamide group in this compound demonstrates high stability under acidic and basic conditions:
-
Hydrolysis Resistance :
Table 2: Reactivity with Other Sulfonyl Piperazines
| Compound | Reactivity with NaH (THF) | Catalytic Coupling Efficiency |
|---|---|---|
| This compound | Moderate | High (Pd systems) |
| N-Methylpiperazine sulfonamide | High | Low |
| Tosyl-piperazine | Low | Moderate |
-
Key Insight :
The (2R)-methyl group enhances steric control, reducing side reactions in nucleophilic substitutions .
Stereochemical Influence
The (2R)-configuration impacts reaction pathways:
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including (2R)-1-(ethanesulfonyl)-2-methylpiperazine, exhibit potential anticancer properties. Research shows that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, piperazine derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
1.2. Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Studies on piperazine derivatives have shown promise in modulating acetylcholine receptors, which are crucial in conditions such as Alzheimer’s disease and schizophrenia .
Drug Development
2.1. Pharmacokinetics and Bioavailability
Pharmacokinetic studies of this compound reveal its absorption, distribution, metabolism, and excretion characteristics. The compound exhibits favorable bioavailability profiles in animal models, making it a suitable candidate for further development in pharmaceuticals .
Table 1: Pharmacokinetic Properties of this compound
| Property | Value |
|---|---|
| Clearance | 0.8 mL/min/kg |
| Volume of Distribution | 0.38 L/kg |
| Half-Life | 7.8 hours |
| Bioavailability | 62% |
Biochemical Applications
3.1. Buffering Agent
this compound has been identified as an effective buffering agent in biological systems. Its zwitterionic nature allows it to maintain stable pH levels, which is essential for enzymatic reactions and cellular functions in vitro. This property is particularly useful in cell culture media where maintaining physiological pH is critical for optimal cell growth.
3.2. Drug Delivery Systems
The compound's biocompatibility suggests potential applications in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery to target sites within the body .
Mechanism of Action
The mechanism of action of (2R)-1-(ethanesulfonyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Research Implications
- Therapeutic Potential: The target compound’s chiral center and sulfonamide group position it as a candidate for neurodegenerative or oncology applications, where PKC modulation is critical .
- Resistance Profiles: Unlike H-7, which shows variable efficacy in multidrug-resistant cells , the ethanesulfonyl derivative’s distinct structure may bypass resistance mechanisms linked to isoquinoline recognition.
Biological Activity
(2R)-1-(ethanesulfonyl)-2-methylpiperazine is a piperazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethanesulfonyl group, contributing to its reactivity and biological interactions.
The compound's mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins, influencing their activity. The ethanesulfonyl group can modulate enzyme functions and cellular pathways, leading to various biological effects. This interaction is crucial for its potential applications in drug development, particularly in targeting specific molecular pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its role as a possible antimicrobial agent.
- Anticancer Properties : The compound has been explored for its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
- Neuropharmacological Effects : Investigations into the compound's impact on neurotransmitter systems suggest it may have implications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential. Below is a summary table comparing its features with similar piperazine derivatives.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains ethanesulfonyl and methyl groups | Antimicrobial, anticancer |
| 1-(ethanesulfonyl)piperazine | Lacks methyl group | Limited biological activity |
| 2-methylpiperazine | Lacks ethanesulfonyl group | Minimal activity |
| 1-(methylsulfonyl)-2-methylpiperazine | Similar structure but different sulfonyl group | Varies based on substitution |
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 32 to 64 µg/mL, indicating promising potential as an antimicrobial agent.
Case Study 2: Anticancer Efficacy
In vitro studies evaluating the cytotoxic effects of the compound on various cancer cell lines revealed that it induced apoptosis at concentrations of 50 µM and higher. The compound was shown to activate caspase pathways, suggesting a mechanism for its anticancer activity.
Q & A
Basic Questions
Q. What synthetic routes are available for (2R)-1-(ethanesulfonyl)-2-methylpiperazine, and how is its purity verified?
- Methodology : Synthesis typically involves chiral resolution or asymmetric synthesis. For example, benzoic acid derivatives can undergo bromination, esterification, and coupling with piperazine precursors. The stereochemistry is controlled using chiral auxiliaries or enantioselective catalysts .
- Characterization : Purity and structure are confirmed via HPLC (chiral columns), NMR (e.g., H and C for stereochemical analysis), and GC-MS for intermediate verification. Optical rotation measurements validate enantiomeric excess .
Q. Which analytical techniques are critical for confirming stereochemistry and structural integrity?
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB .
- X-ray crystallography : Provides definitive stereochemical assignment, as seen in related piperazine derivatives .
- Vibrational spectroscopy (IR) : Identifies sulfonyl (S=O, ~1350 cm) and piperazine ring vibrations .
Q. What are the primary research applications of this compound?
- Protein kinase C (PKC) inhibition : Used at 1–10 µM to block PKC in signaling studies (e.g., IL-1β mRNA induction in monocytes) .
- CCR1 antagonism : The (2R)-configured methyl group enhances binding specificity to chemokine receptors .
- Plant signaling studies : Blocks ethylene-mediated gene expression (e.g., osmotin induction in tobacco) .
Advanced Research Questions
Q. How does this compound inhibit PKC, and what experimental approaches validate its mechanism?
- Mechanism : Competes with ATP at the catalytic site (Ki = 6 µM for PKC). Reversible, competitive inhibition confirmed via kinetic assays .
- Validation :
- Kinase activity assays : Measure residual PKC activity using fluorescent ATP analogs or radiolabeled P-ATP .
- Western blotting : Detects downstream phosphorylation targets (e.g., MARCKS protein) in monocytes treated with IL-2 .
Q. How can researchers resolve contradictions in PKC inhibition efficacy across studies?
- Key factors :
- Cell type variability : Monocytes (human) vs. plant cells may express PKC isoforms with differential inhibitor sensitivity .
- Concentration gradients : Use dose-response curves (0.1–50 µM) to identify IC shifts due to off-target effects (e.g., CaM kinase cross-inhibition at >20 µM) .
- Control inhibitors : Compare with H-8 (cGMP-dependent kinase inhibitor) to isolate PKC-specific effects .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking : Simulate binding to PKC’s ATP-binding pocket using AutoDock Vina or Schrödinger .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., sulfonyl group charge distribution) to rationalize binding affinity .
- Validation : Correlate computational data with experimental IC values from kinase assays .
Q. How to design structure-activity relationship (SAR) studies to optimize PKC inhibition?
- Analog synthesis : Modify the ethanesulfonyl group (e.g., replace with propanesulfonyl) or vary the methylpiperazine configuration (2R vs. 2S) .
- Assay workflow :
In vitro kinase profiling : Test analogs against PKC isoforms (α, β, γ) and off-target kinases (PKA, CaMKII) .
QSAR modeling : Use partial least squares regression to link structural descriptors (logP, polar surface area) to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
